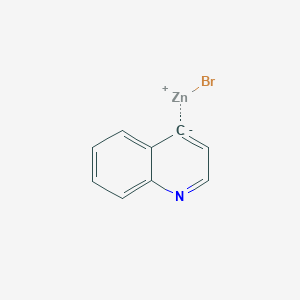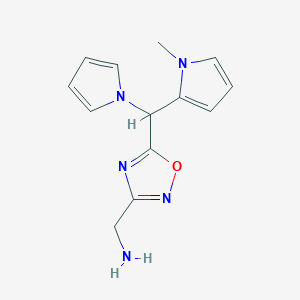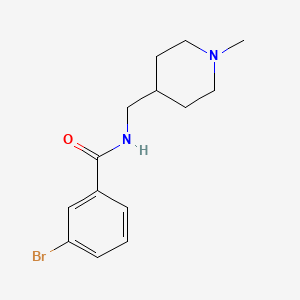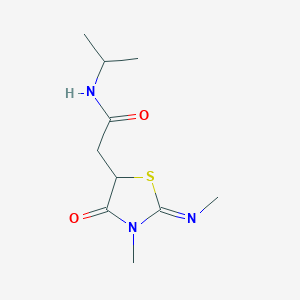
(E)-2-(2-(2,6-dichlorobenzylidene)hydrazinyl)-4-methylthiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-2-(2-(2,6-dichlorobenzylidene)hydrazinyl)-4-methylthiazole is a synthetic organic compound that belongs to the class of hydrazones and thiazoles. This compound is characterized by the presence of a dichlorobenzylidene group attached to a hydrazinyl moiety, which is further linked to a methylthiazole ring. The compound has garnered interest due to its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(2-(2,6-dichlorobenzylidene)hydrazinyl)-4-methylthiazole typically involves the condensation of 2,6-dichlorobenzaldehyde with 2-hydrazinyl-4-methylthiazole. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, resulting in the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product. Additionally, purification techniques like recrystallization or chromatography may be employed to isolate the compound.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(2-(2,6-dichlorobenzylidene)hydrazinyl)-4-methylthiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone moiety to hydrazine derivatives.
Substitution: The dichlorobenzylidene group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the thiazole ring.
Reduction: Hydrazine derivatives.
Substitution: Substituted benzylidene derivatives.
Scientific Research Applications
(E)-2-(2-(2,6-dichlorobenzylidene)hydrazinyl)-4-methylthiazole has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Studied for its potential anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (E)-2-(2-(2,6-dichlorobenzylidene)hydrazinyl)-4-methylthiazole involves its interaction with specific molecular targets. The compound can inhibit enzymes or interfere with cellular pathways, leading to its observed biological effects. For example, it may inhibit urease enzyme activity, which is crucial for the survival of certain bacteria . Molecular docking studies have shown that the compound can bind to the active site of enzymes, disrupting their normal function.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-(2,6-dichlorobenzylidene)hydrazinyl)-4-methylthiazole
- 2-(2-(2,6-dichlorobenzylidene)hydrazinyl)-4-ethylthiazole
- 2-(2-(2,6-dichlorobenzylidene)hydrazinyl)-4-phenylthiazole
Uniqueness
(E)-2-(2-(2,6-dichlorobenzylidene)hydrazinyl)-4-methylthiazole stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. These properties can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C11H9Cl2N3S |
|---|---|
Molecular Weight |
286.2 g/mol |
IUPAC Name |
N-[(E)-(2,6-dichlorophenyl)methylideneamino]-4-methyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C11H9Cl2N3S/c1-7-6-17-11(15-7)16-14-5-8-9(12)3-2-4-10(8)13/h2-6H,1H3,(H,15,16)/b14-5+ |
InChI Key |
NICOHQKPZCNVMV-LHHJGKSTSA-N |
Isomeric SMILES |
CC1=CSC(=N1)N/N=C/C2=C(C=CC=C2Cl)Cl |
Canonical SMILES |
CC1=CSC(=N1)NN=CC2=C(C=CC=C2Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(furan-2-yl)-8-methoxy-3-phenethyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B14871059.png)


![2-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)-1-(4-tosylpiperazin-1-yl)ethanone](/img/structure/B14871090.png)

![N-(2-tert-butyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-3,4,5-triethoxybenzamide](/img/structure/B14871100.png)
![2-(Methylsulfonyl)-2-azaspiro[3.5]nonan-7-one](/img/structure/B14871102.png)






![2-(4-Methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)acetonitrile](/img/structure/B14871154.png)
